Cas no 1072145-33-5 (ERRα antagonist-1)

ERRα antagonist-1 化学的及び物理的性質
名前と識別子
-
- N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
- AK-88179
- ANW-67483
- CTK8C1944
- KB-258136
- N-(11H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine
- C21H19N3S2
- (Z)-N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
- 1518AA
- (2Z)
- ERR
- A antagonist-1
- ERRα antagonist-1
-
- MDL: MFCD17676143
- インチ: 1S/C21H19N3S2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)23-21-24(12-14-26-21)20-22-11-13-25-20/h1-10,19H,11-14H2/b23-21-
- InChIKey: OWLQZFQCFCNPKV-LNVKXUELSA-N
- ほほえんだ: S1C([H])([H])C([H])([H])N(C2=NC([H])([H])C([H])([H])S2)/C/1=N/C1([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 588
- トポロジー分子極性表面積: 78.6
ERRα antagonist-1 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
ERRα antagonist-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159170-250mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 250mg |
$448 | 2023-11-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-25mg |
ERRα antagonist-1 |
1072145-33-5 | 100% | 25mg |
¥ 2480 | 2023-09-07 | |
Ambeed | A181151-250mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 250mg |
$907.0 | 2025-02-19 | |
Chemenu | CM159170-1g |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 1g |
$1052 | 2021-08-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-1 mL * 10 mM (in DMSO) |
ERRα antagonist-1 |
1072145-33-5 | 1 mL * 10 mM (in DMSO) |
¥830.00 | 2022-02-28 | ||
Ambeed | A181151-100mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 100mg |
$495.0 | 2024-06-02 | |
eNovation Chemicals LLC | D754652-5mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 5mg |
$220 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N39080-100mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 100mg |
¥2736.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N898712-1g |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 1g |
10,522.00 | 2021-05-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-5 mg |
ERRα antagonist-1 |
1072145-33-5 | 5mg |
¥760.00 | 2022-02-28 |
ERRα antagonist-1 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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10. 5-Selenization of salicylic acid derivatives yielded isoform-specific 5-lipoxygenase inhibitors†Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
ERRα antagonist-1に関する追加情報
Introduction to ERRα Antagonist-1 (CAS No. 1072145-33-5)
The compound identified by the CAS number 1072145-33-5 and the product name ERRα Antagonist-1 represents a significant advancement in the field of pharmaceutical research and development. This compound belongs to a class of molecules known as selective estrogen receptor modulators (SERMs), specifically designed to interact with the estrogen-related receptor alpha (ERRα). ERRα, a transcription factor, plays a crucial role in various biological processes, including energy metabolism, glucose homeostasis, and lipid metabolism. The development of ERRα Antagonist-1 has garnered considerable attention due to its potential therapeutic applications in managing metabolic disorders and other related conditions.
In recent years, there has been a growing interest in targeting ERRα for therapeutic purposes. Studies have demonstrated that modulating the activity of ERRα can have profound effects on metabolic pathways, making it a promising target for conditions such as obesity, type 2 diabetes, and cardiovascular diseases. The compound ERRα Antagonist-1 has been extensively studied in preclinical models, where it has shown remarkable efficacy in improving metabolic parameters. Its ability to selectively bind to ERRα without activating other estrogen receptors makes it a highly attractive candidate for drug development.
The mechanism of action of ERRα Antagonist-1 involves its interaction with the ERRα receptor, which leads to altered transcriptional activity. This interaction is critical for its therapeutic effects, as it can either block or enhance specific downstream signaling pathways depending on the context. For instance, in cases of metabolic dysfunction, blocking the activity of ERRα has been shown to improve insulin sensitivity and reduce fat accumulation. Conversely, in certain pathological conditions, enhancing ERRα activity can promote beneficial outcomes.
One of the most compelling aspects of ERRα Antagonist-1 is its potential to address multiple metabolic issues simultaneously. Unlike traditional treatments that target single pathways, this compound can influence various aspects of metabolism by interacting with different downstream targets activated by ERRα. This multifaceted approach has the potential to provide more comprehensive therapeutic benefits compared to single-target drugs. Furthermore, its selectivity ensures that off-target effects are minimized, reducing the risk of adverse reactions.
The preclinical studies conducted on ERRα Antagonist-1 have provided valuable insights into its pharmacological properties. These studies have revealed that the compound exhibits high affinity for ERRα and demonstrates significant binding specificity. This high selectivity is crucial for ensuring that the compound interacts only with the intended receptor, thereby reducing the likelihood of side effects associated with non-selective drugs. Additionally, the compound has shown good bioavailability and pharmacokinetic profiles, suggesting its potential for effective clinical use.
In terms of therapeutic applications, ERRα Antagonist-1 holds promise for treating a range of metabolic disorders. For example, in patients with type 2 diabetes, this compound has demonstrated the ability to improve glycemic control by enhancing insulin sensitivity and reducing hyperglycemia. Similarly, in cases of obesity and related metabolic syndromes, ERRα Antagonist-1 has shown potential in reducing body weight and improving lipid profiles. These findings make it an attractive candidate for further clinical development.
The development of ERRα Antagonist-1 also aligns with broader trends in drug discovery aimed at targeting nuclear receptors. Nuclear receptors are a class of transcription factors that play essential roles in various physiological processes. Selective modulators of these receptors have emerged as powerful tools for treating a wide range of diseases. The success of compounds like retinoids and thyroid hormone analogs has paved the way for novel therapeutic agents targeting nuclear receptors such as ERRα.
Ongoing research continues to explore the full potential of ERRα Antagonist-1. Studies are being conducted to further optimize its chemical structure and pharmacological properties. Additionally, efforts are underway to evaluate its safety profile and long-term efficacy in human trials. These studies are crucial for determining whether this compound can translate its promising preclinical results into tangible clinical benefits for patients suffering from metabolic disorders.
The impact of such research extends beyond individual therapeutic applications. Understanding the mechanisms by which compounds like ERRα Antagonist-1 interact with biological targets can provide valuable insights into disease pathophysiology and inform the development of new treatment strategies. Moreover, these advancements contribute to our overall understanding of metabolic regulation and open up new avenues for intervention.
In conclusion, ERRα Antagonist-1, identified by CAS number 1072145-33-5, represents a significant breakthrough in the field of metabolic disease treatment. Its selective interaction with ERRα offers a unique approach to modulating metabolic pathways, with potential applications in managing conditions such as type 2 diabetes and obesity. As research continues to uncover its full therapeutic potential, this compound stands out as a promising candidate for future clinical development and patient benefit.
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